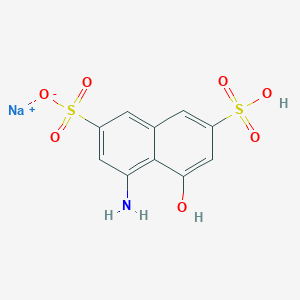

Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate is a chemical compound with the molecular formula C10H8NNaO7S2. It is commonly used in various industrial and research applications due to its unique chemical properties. This compound is known for its role in the synthesis of dyes and pigments, as well as its applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate typically involves the sulfonation of naphthalene followed by nitration, reduction, and neutralization steps. The process begins with the sulfonation of naphthalene using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid. This intermediate is then nitrated using a mixed acid to yield 1-nitro-3,6,8-naphthalenetrisulfonic acid. The nitro compound is subsequently reduced using iron powder to form 1-amino-3,6,8-naphthalenetrisulfonic acid. Finally, the product is neutralized with sodium carbonate to obtain the desired monosodium salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

化学反応の分析

Types of Reactions

Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Iron powder and hydrogen gas are typically used as reducing agents.

Substitution: Reagents such as diazonium salts and halogens are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, which are valuable intermediates in the synthesis of dyes, pigments, and other organic compounds .

科学的研究の応用

Organic Chemistry Applications

Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate serves as an effective ligand in organic synthesis, particularly in click chemistry reactions. It has been successfully employed to facilitate the synthesis of 1,2,3-triazoles, which are important pharmacophores in medicinal chemistry.

Case Study: Synthesis of 1,2,3-Triazole Derivatives

In a study published in the Journal of Heterocyclic Chemistry, researchers utilized this compound as a ligand for the copper-free click reaction to synthesize various triazole-linked compounds. The resulting compounds exhibited significant biological activity, highlighting the compound's utility in drug development .

Pharmaceutical Applications

The compound has been explored for its potential in developing new pharmaceuticals due to its ability to act as an intermediate in synthesizing biologically active molecules.

Table: Pharmacological Studies Involving this compound

| Study Reference | Compound Synthesized | Biological Activity |

|---|---|---|

| Quinazolinone derivatives | Antiplasmodial properties | |

| Hybrid compounds based on 1,2,3-triazoles | Antibacterial activity |

These studies illustrate the compound's role as a precursor in synthesizing molecules with therapeutic potential.

Dye Manufacturing

This compound is also significant in dye manufacturing. It is used to produce azo dyes, which are widely applied in textiles and other industries.

Case Study: Azo Dye Production

Research indicates that this compound can be utilized to create various azo dyes through diazotization and coupling reactions. These dyes are characterized by their vibrant colors and are extensively used in the textile industry .

Chemical Properties and Safety

Understanding the chemical properties and safety measures associated with this compound is essential for its application.

作用機序

The mechanism of action of Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate involves its interaction with various molecular targets and pathways. The compound’s sulfonic acid groups enhance its solubility in water, allowing it to interact with biological molecules. Its amino and hydroxyl groups facilitate binding to specific enzymes and receptors, influencing biochemical pathways and cellular processes.

類似化合物との比較

Similar Compounds

- 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid disodium salt

- 1-Amino-8-naphthol-3,6-disulfonic acid monosodium salt

- 3-Hydroxy-4-methoxyphenylacetic acid

Uniqueness

Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized dyes and pigments, as well as in various research applications .

生物活性

Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate, commonly referred to as a sulfonated naphthalene derivative, has garnered attention due to its diverse biological activities and applications in various fields, including medicinal chemistry and analytical chemistry. This article provides an overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its reactivity and solubility. Its molecular formula is C10H9NaO6S2, which includes two sulfonate groups and hydroxyl groups that enhance its solubility in water. The structural formula can be represented as follows:

Synthesis

This compound can be synthesized through various chemical reactions, often involving the sulfonation of naphthalene derivatives. One common method involves the reaction of naphthalene with sulfuric acid followed by amination and hydroxylation processes. The synthesis of azo-linked compounds using this sulfonate as a ligand has also been documented, demonstrating its utility in organic synthesis .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been used in the preparation of various azo compounds that demonstrate antibacterial effects against several pathogenic bacteria. For instance, studies have shown that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties. For example, it has been utilized in synthesizing quinazolinone derivatives that display antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The mechanism involves interference with the parasite's metabolic pathways, which is crucial for its survival and replication .

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that while certain derivatives exhibit cytotoxicity towards cancer cells, they maintain a favorable safety profile with minimal toxicity to normal cells. This selective cytotoxicity is attributed to the compound's ability to target specific cellular pathways involved in tumor growth .

Click Chemistry Applications

One notable application of this compound is in click chemistry for synthesizing 1,2,3-triazoles. This reaction showcases its efficiency as a ligand in water, facilitating the formation of biologically relevant scaffolds that can be further modified for therapeutic purposes .

Environmental Impact Assessment

The compound's environmental persistence has been evaluated under various conditions. It meets certain persistence criteria but does not bioaccumulate significantly in aquatic organisms due to its high water solubility. This characteristic is essential for assessing its ecological safety when used in industrial applications .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| Sodium 5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate | 5460-09-3 | Similar structure; used in dye synthesis | Moderate antimicrobial properties |

| Direct Black 38 | 1937-37-7 | High water solubility; used as a dye | Identified as persistent but low bioaccumulation potential |

特性

CAS番号 |

17265-34-8 |

|---|---|

分子式 |

C10H8NNaO7S2 |

分子量 |

341.3 g/mol |

IUPAC名 |

sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate |

InChI |

InChI=1S/C10H9NO7S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1 |

InChIキー |

QPILZZVXGUNELN-UHFFFAOYSA-M |

SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N)O)S(=O)(=O)O.[Na+] |

異性体SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].[Na+] |

正規SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].[Na+] |

Key on ui other cas no. |

17265-34-8 5460-09-3 |

物理的記述 |

Dry Powder |

ピクトグラム |

Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。